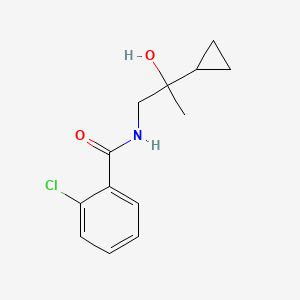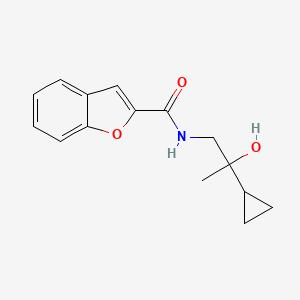![molecular formula C25H28N2O4 B6488508 N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941940-38-1](/img/structure/B6488508.png)
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide (abbreviated as NMN) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NMN is a member of the morpholine family and is structurally similar to nicotinamide adenine dinucleotide (NAD+) and nicotinamide mononucleotide (NMN). NMN has been studied extensively in recent years due to its ability to increase levels of NAD+ in cells, which is essential for the proper functioning of the body.
Mécanisme D'action
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide works by increasing the levels of NAD+ in cells. NAD+ is an important coenzyme that is involved in many cellular processes, such as energy metabolism, DNA repair, and gene expression. This compound is able to increase NAD+ levels by acting as a precursor to NAD+. This means that this compound is converted to NAD+ in the cell, which increases the levels of NAD+ in the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to improve the function of mitochondria, which are the energy-producing organelles of the cell. This compound has also been found to reduce inflammation, improve glucose metabolism, and reduce oxidative stress. Additionally, this compound has been found to improve cognitive function and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound is relatively non-toxic, which makes it safe to use in experiments. However, this compound has some limitations for lab experiments. For example, this compound is not able to cross the blood-brain barrier, which limits its potential applications in neurological diseases. Additionally, this compound is not orally bioavailable, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide. For example, further research could be conducted on the potential therapeutic applications of this compound, such as its potential to be used as a cancer treatment or to slow the aging process. Additionally, research could be conducted on the mechanisms by which this compound increases NAD+ levels in cells, as this could provide further insight into its potential therapeutic applications. Additionally, research could be conducted on the potential side effects of this compound and its potential interactions with other drugs. Finally, research could be conducted on the potential uses of this compound in combination with other drugs or therapies, as this could provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is synthesized from its precursor, nicotinamide mononucleotide (this compound), using a reaction known as the Claisen-Schmidt condensation. In this reaction, this compound is reacted with an aldehyde in the presence of an acid catalyst to form a beta-keto ester. This ester is then hydrolyzed to form this compound. The reaction is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has been studied extensively in recent years due to its ability to increase levels of NAD+ in cells, which is essential for the proper functioning of the body. This compound has been found to have a variety of therapeutic applications, such as treating diabetes, obesity, cardiovascular diseases, and neurological disorders. This compound has also been studied for its potential to slow the aging process, as NAD+ levels decline with age. Additionally, this compound has been studied for its potential to be used as a cancer treatment, as it has been found to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-8-4-7-21(16-22)24(27-11-13-30-14-12-27)17-26-25(28)18-31-23-10-9-19-5-2-3-6-20(19)15-23/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHRWXBKRDLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)

![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)


![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488517.png)
